tert-butyl 3-(5-hydroxy-1H-pyrazol-3-yl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)azetidine-1-carboxylate: is an organic compound that features a pyrazole ring and an azetidine ring
Preparation Methods
The synthesis of tert-butyl 3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 3-azetidinium alkoxide with di-tert-butyl dicarbonate and sodium bicarbonate in dioxane, followed by stirring the mixture with water for 15 hours to obtain 3-hydroxyazetidine-1-carboxylic acid-1,1-dimethylethyl ester. This intermediate is then dissolved in ethanedioyl chloride and dichloromethane, with the addition of DMSO and triethylamine, and stirred at room temperature for 15 hours to yield the final product .
Chemical Reactions Analysis
tert-Butyl 3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the aza ring can be oxidized to a ketone.
Cyclization: Intramolecular cyclization reactions can lead to the formation of new ring structures.
Common reagents used in these reactions include oxidizing agents, nucleophiles, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of Janus kinase 3 (JAK3) inhibitors, which are targets for immunosuppression and transplant rejection.
Inflammatory and Autoimmune Disorders: The compound is involved in the preparation of inhibitors for inflammatory and autoimmune disorders.
Cancer Research: It is used in the development of novel compounds with anticancer activity.
Antibacterial Activity: The compound is a precursor for aminoglycoside compounds with antibacterial properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)azetidine-1-carboxylate involves its interaction with various molecular targets. For instance, pyrazole derivatives are known to exhibit biological activities by interacting with multiple targets, suggesting that this compound may modulate the activity of specific enzymes or receptors.
Comparison with Similar Compounds
tert-Butyl 3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)azetidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound is also used in the synthesis of medicinal agents and shares a similar azetidine ring structure.
tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate: This compound features a pyrazole ring and is used in various chemical reactions.
tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Another similar compound with applications in medicinal chemistry.
The uniqueness of tert-butyl 3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)azetidine-1-carboxylate lies in its combined azetidine and pyrazole ring structures, which provide a versatile scaffold for the development of novel therapeutic agents.
Properties
Molecular Formula |
C11H17N3O3 |
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Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl 3-(5-oxo-1,2-dihydropyrazol-3-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-5-7(6-14)8-4-9(15)13-12-8/h4,7H,5-6H2,1-3H3,(H2,12,13,15) |
InChI Key |
ZEHKSVBZVFONLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC(=O)NN2 |
Origin of Product |
United States |
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